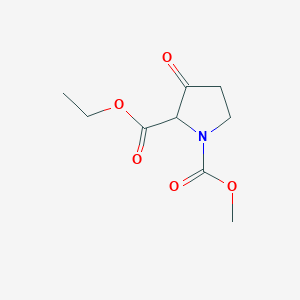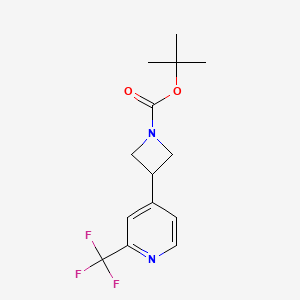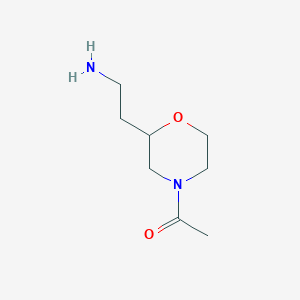
N-((Ethylnitrosoamino)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((Ethylnitrosoamino)methyl)benzamide is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol It is a benzamide derivative, characterized by the presence of an ethylnitrosoamino group attached to the benzamide structure
Métodos De Preparación
The synthesis of N-((Ethylnitrosoamino)methyl)benzamide can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient. The reaction conditions involve the use of ultrasonic irradiation, which enhances the reaction rate and yield. The advantages of this method include the use of a reusable catalyst, low reaction times, and an eco-friendly process.
Análisis De Reacciones Químicas
N-((Ethylnitrosoamino)methyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitroso derivatives, while reduction reactions may produce amine derivatives .
Aplicaciones Científicas De Investigación
N-((Ethylnitrosoamino)methyl)benzamide has several scientific research applications. It is used in the synthesis of novel benzamide compounds, which have been shown to exhibit antioxidant and antibacterial activities . These compounds are tested for their in vitro growth inhibitory activity against different bacteria, making them potential candidates for the development of new antibacterial agents. Additionally, benzamide derivatives are used in the pharmaceutical industry for the synthesis of therapeutic agents, including drugs for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity .
Mecanismo De Acción
The mechanism of action of N-((Ethylnitrosoamino)methyl)benzamide involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to changes in cellular processes. For example, benzamide derivatives have been shown to exhibit anti-inflammatory and analgesic activities by inhibiting enzymes involved in the inflammatory response . The exact molecular targets and pathways involved in the action of this compound may vary depending on its specific application.
Comparación Con Compuestos Similares
N-((Ethylnitrosoamino)methyl)benzamide can be compared with other similar compounds, such as N-methylbenzamide and N,N-dialkyl benzamides These compounds share a common benzamide structure but differ in the substituents attached to the amide nitrogen The unique presence of the ethylnitrosoamino group in this compound distinguishes it from other benzamide derivatives
Similar Compounds::- N-methylbenzamide
- N,N-dialkyl benzamides
- N-ethyl-N-(benzoylaminomethyl)nitrosoamine
Propiedades
Número CAS |
59665-03-1 |
|---|---|
Fórmula molecular |
C10H13N3O2 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
N-[[ethyl(nitroso)amino]methyl]benzamide |
InChI |
InChI=1S/C10H13N3O2/c1-2-13(12-15)8-11-10(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,14) |
Clave InChI |
YMADBNHWFHXMHZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CNC(=O)C1=CC=CC=C1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13936815.png)












![(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B13936912.png)
